molecular formula C7H6Br2N2O B176797 2-Amino-3,5-dibromobenzamide CAS No. 16524-04-2

2-Amino-3,5-dibromobenzamide

Cat. No. B176797
CAS RN: 16524-04-2
M. Wt: 293.94 g/mol
InChI Key: PAXITUHCARNCHA-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromobenzamide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been identified as one of the oxidation products of bromhexine by controlled potential electrolysis followed by HPLC-UV and GC-MS .


Synthesis Analysis

The synthesis of 2-Amino-3,5-dibromobenzamide involves the reaction of 2-amino-3,5-dibromobenzaldehyde with aliphatic diamines to form tetradentate Schiff base ligands. These ligands form nickel (II) and oxovanadium (IV) complexes . A yield of 91.1% was reported in a method involving the reaction of o-aminobenzaldehyde, bromine, and potassium bromide .


Molecular Structure Analysis

The molecular formula of 2-Amino-3,5-dibromobenzamide is C7H6Br2N2O. It has an average mass of 293.943 Da and a monoisotopic mass of 291.884674 Da .


Chemical Reactions Analysis

2-Amino-3,5-dibromobenzamide participates in the Friedländer condensation of C-β−glycosylic ketones to form 2-substituted quinoline derivatives .


Physical And Chemical Properties Analysis

2-Amino-3,5-dibromobenzamide has a melting point of 130-135 °C (lit.) . It has a linear structure formula and its SMILES string is Nc1c(Br)cc(Br)cc1C=O .

Scientific Research Applications

Synthesis of Novel Compounds

2-Amino-3,5-dibromobenzamide has been used as a precursor for synthesizing novel compounds. Mphahlele, Maluleka, and Khoza (2014) demonstrated its use in producing 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones, which were further utilized to create 2,6,8-triarylquinazolin-4(1H)-ones. These derivatives were obtained through Suzuki-Miyaura cross-coupling and subsequent dehydrogenation processes (Mphahlele, Maluleka, & Khoza, 2014).

Thermal Stability Studies

Research by Cong and Cheng (2021) on a derivative of 2-Amino-3,5-dibromobenzamide (specifically 2-amino-3,5-dichloro-N-methylbenzamide) employed dynamic DSC curves to study thermal stability. This study provided insights into its decomposition temperature and heat release, offering valuable data for its application in various fields (Cong & Cheng, 2021).

Polymerization Studies

Sandor and Foxman (2000) explored the solid-state polymerization of related dihalo-aminobenzoylchlorides, offering insights into the potential use of 2-Amino-3,5-dibromobenzamide in polymer science. Their findings included X-ray structure determinations, revealing significant structural information about these types of compounds (Sandor & Foxman, 2000).

Photophysical Property Studies

A study by Mmonwa, Mphahlele, El-Hendawy, El‐Nahas, and Koga (2014) on the condensation of 2-amino-3,5-dibromobenzamide with cyclohexane-1,3-dione derivatives shed light on the photophysical properties of the resulting compounds. This research is essential for understanding the electronic absorption and emission properties of these compounds (Mmonwa et al., 2014).

Metal-Free Synthesis Applications

Mirza (2016) described an efficient metal-free synthesis method using 2-amino-3,5-dibromobenzamide derivatives, highlighting its role in creating 2-amino-substituted-4(3H)-quinazolinones. This research emphasizes its utility in environmentally friendly and cost-effective synthesis processes (Mirza, 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-3,5-dibromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXITUHCARNCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-dibromobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
MJ Mphahlele, MM Maluleka, TA Khoza - Bulletin of the Chemical Society of …, 2014 - ajol.info
Direct bromination of 2-aminobenzamide was achieved using N-bromosuccinimide in chloroform-carbon tetrachloride mixture at room temperature for 3 h to afford 2-amino-3, 5-…
Number of citations: 11 www.ajol.info
MM Mmonwa, MJ Mphahlele, MM El-Hendawy… - Molecules, 2014 - mdpi.com
Iodine-catalyzed condensation of 2-amino-3,5-dibromobenzamide with cyclohexane-1,3-dione derivatives in refluxing toluene afforded the corresponding bisquinazolinones. Suzuki-…
Number of citations: 5 www.mdpi.com
AM El-Nahas, N Koga - Molecules, 2014 - academia.edu
Iodine-catalyzed condensation of 2-amino-3, 5-dibromobenzamide with cyclohexane-1, 3-dione derivatives in refluxing toluene afforded the corresponding bisquinazolinones. Suzuki-…
Number of citations: 0 www.academia.edu
MJ Mphahlele, MM Maluleka, L Rhyman, P Ramasami… - Molecules, 2017 - mdpi.com
The structures of the mono- and the dihalogenated N-unsubstituted 2-aminobenzamides were characterized by means of the spectroscopic ( 1 H-NMR, UV-Vis, FT-IR, and FT-Raman) …
Number of citations: 13 www.mdpi.com
Z Faghih, N Rahmannejadi, R Sabet… - Research in …, 2019 - ncbi.nlm.nih.gov
Recently the quinazoline derivatives have attracted much attention for their anticancer properties. In this study a series of new brominated quinazoline derivatives (1a-1g) were …
Number of citations: 14 www.ncbi.nlm.nih.gov
PR Thorve, B Maji - Catalysis Science & Technology, 2021 - pubs.rsc.org
Herein, we report a bioinspired catalytic system for the one-pot cascade oxidation of a native primary amine and an in situ generated non-native secondary amine. The catalyst consists …
Number of citations: 12 pubs.rsc.org
N Rahmannejadi, I Yavari… - Journal of Heterocyclic …, 2020 - Wiley Online Library
With the aim of obtaining new antitumor agents, a series of bis‐quinazolin‐4(3H)‐ones (3a‐3 f) were designed and synthesized. These products contain 4‐oxo‐1,2,3,4‐tetrahydro‐…
Number of citations: 12 onlinelibrary.wiley.com
MM Mmonwa - 2014 - Citeseer
3, 5-Dibromo-2-aminobenzamide was reacted with 1, 3-cyclohexanedione derivatives in the presence of iodine as catalyst in toluene under reflux to afford novel 6, 8-dibromo-2-[3-(2-…
Number of citations: 4 citeseerx.ist.psu.edu
HK Paumo - 2014 - core.ac.uk
The 2-aryl-6, 8-dibromoquinazolin-4 (3H)-ones were prepared in a single-pot operation by condensing 6, 8-dibromoanthranilamide and aryl aldehydes in the presence of molecular …
Number of citations: 3 core.ac.uk
M Divar, N Edraki, T Damghani, F Moosavi… - Bioorganic & Medicinal …, 2023 - Elsevier
Despite considerable recent progress in therapeutic strategies, cancer still remains one of the leading causes of death. Molecularly targeted therapies, in particular those focused on …
Number of citations: 3 www.sciencedirect.com

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